
4-Methylthiazole-2-carboxylic acid
Overview
Description
4-Methylthiazole-2-carboxylic acid is a heterocyclic compound featuring a thiazole ring substituted with a methyl group at the 4-position and a carboxylic acid group at the 2-position. It serves as a critical intermediate in thiamine (vitamin B₁) biosynthesis, where it is enzymatically generated as an adenylated derivative (adenosine diphospho-5-(β-ethyl)-4-methylthiazole-2-carboxylic acid, ADT) by thiazole synthase (THI4/THI1) . The compound is synthesized via alkaline hydrolysis of methyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate, yielding high purity and yield . Its structural and functional properties have been explored in anti-inflammatory, analgesic, and metabolic engineering applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylthiazole-2-carboxylic acid can be synthesized through various methods. One common approach involves the reaction of 2-aminothiazole with acetic anhydride, followed by oxidation. Another method includes the cyclization of appropriate α-haloketones with thiourea, leading to the formation of the thiazole ring .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Methylthiazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Antidiabetic Properties
Recent studies have indicated that thiazole derivatives, including 4-MTCA, demonstrate potential in managing diabetes mellitus. A notable study focused on a derivative of 4-MTCA, specifically 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid (NDTD), which exhibited significant anti-hyperglycemic effects in diabetic animal models. The administration of NDTD resulted in reduced serum glucose levels and improved insulin sensitivity, alongside a favorable lipid profile by decreasing triglycerides and cholesterol levels .
Antioxidant and Anti-inflammatory Effects
The antioxidant properties of 4-MTCA have been highlighted in research demonstrating its ability to reduce oxidative stress markers in diabetic rats. The compound enhanced the levels of glutathione (GSH), catalase (CAT), and superoxide dismutase (SOD), while decreasing malondialdehyde (MDA) levels, indicating its protective role against oxidative damage .
Plant Growth Promotion
Thiazole compounds are known for their role in plant growth regulation. 4-MTCA has been explored for its potential as a plant growth promoter due to its involvement in various metabolic pathways. Its application in agricultural settings has shown promise in enhancing crop yields and improving resistance to environmental stressors.
Enzyme Substrates
Research indicates that 4-MTCA is involved in biochemical pathways as a substrate for specific enzymes. For example, studies have suggested that it may play a role in the synthesis of thiamine (Vitamin B1) through its conversion by certain enzymes, although the exact enzymatic pathways remain to be fully elucidated .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4-methylthiazole-2-carboxylic acid involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The carboxylic acid group can form ionic bonds with target proteins, influencing their function and activity .
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The position of substituents on the thiazole ring significantly impacts biological activity and enzymatic recognition. Key analogues include:
- Enzymatic Specificity : THI4/THI1 enzymes strictly recognize the 4-methyl-2-carboxylic acid configuration for ADT synthesis. Substitution at the 5-position (e.g., 4-methylthiazole-5-carboxylic acid) or methyl at the 2-position disrupts this interaction .
Research Findings and Data Tables
Table 1: Enzymatic Recognition of Thiazole Derivatives by BadA Mutant
Compound | Binding to BadA Mutant (H333A/I334A) |
---|---|
This compound | + |
4-Methylthiazole-5-carboxylic acid | - |
2-Aminothiazole-4-carboxylic acid | + |
2-Chlorothiazole-4-carboxylic acid | - |
Biological Activity
4-Methylthiazole-2-carboxylic acid (MTC) is an organic compound notable for its diverse biological activities, primarily attributed to its thiazole ring structure, which includes both a methyl group and a carboxylic acid functional group. This compound has garnered attention for its potential applications in various fields, including biochemistry and pharmacology.
- Molecular Formula : C₅H₅NO₂S
- Molecular Weight : Approximately 143.16 g/mol
- Appearance : White to light yellow solid
- Melting Point : Ranges from 144 °C to 163 °C
Role in Thiamine Biosynthesis
MTC is recognized as a precursor in the biosynthesis of thiamine (vitamin B1), where it plays a crucial role in enzymatic processes. Specifically, it is involved in the reaction catalyzed by the enzyme thiazole synthase (THI4) which converts NAD+, glycine, and sulfur into thiamine precursors. This pathway is essential for cellular metabolism and energy production in organisms, particularly in Escherichia coli .
Comparative Analysis of Related Compounds
The biological activity of MTC can be compared with similar thiazole derivatives. The following table summarizes key features of these compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Methylthiazole-4-carboxylic Acid | C₅H₅NO₂S | Similar carboxylic structure; different position of methyl group. |
5-(β-Hydroxyethyl)-4-methylthiazole-2-carboxylic Acid | C₇H₉NO₃S | Contains additional hydroxyl and ethyl groups; potential for different biological activity. |
4-Methylthiazole | C₄H₅NS | Lacks carboxylic acid group; simpler structure with distinct properties. |
Case Studies and Research Findings
-
Insulin Sensitivity and Hyperlipidemia :
A study investigated the effects of a derivative of MTC on insulin sensitivity and lipid profiles in diabetic models. The compound showed significant improvements in serum glucose levels, lipid profiles, and markers of oxidative stress after administration over four weeks . Histopathological examinations indicated restoration of pancreatic morphology, suggesting protective effects against diabetic complications. -
Antioxidant Activity :
Another study highlighted the antioxidant properties of thiazole derivatives similar to MTC, demonstrating their ability to scavenge free radicals and reduce oxidative stress markers in various biological systems . These findings support the potential use of MTC in therapeutic applications targeting oxidative stress-related conditions. -
Enzymatic Interactions :
Research has shown that MTC interacts with enzymes involved in thiamine biosynthesis, indicating its significance in metabolic pathways essential for cellular function . This interaction underlines the compound's importance not only as a precursor but also as a potential modulator of enzymatic activity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Methylthiazole-2-carboxylic acid?
- Methodological Answer : A key synthesis involves reacting ethyl oxamate with 1,3-dichloroacetone and phosphorus pentasulfide under dry conditions, followed by cyanide substitution to introduce functional groups. For example, 2-carbethoxy-4-chloromethylthiazole is treated with potassium cyanide to yield 4-cyanomethyl derivatives, which can be further modified. Purification typically employs column chromatography with gradients like hexane/ethyl acetate . Another approach uses EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane (DCM) for coupling reactions, achieving yields up to 76% under optimized stoichiometry .
Q. How is the structure of this compound confirmed experimentally?
- Methodological Answer : Structural confirmation relies on ¹H NMR and mass spectrometry (MS) . For instance, ¹H NMR signals for methyl groups in thiazole derivatives appear as singlets near δ 2.5 ppm, while carboxylic acid protons are absent due to exchange broadening. MS data (e.g., molecular ion peaks at m/z 143.16 for C₅H₅NO₂S) validate molecular weight. Cross-referencing with spectral libraries and published data is critical .
Q. What biological roles are associated with this compound?
- Methodological Answer : The compound serves as a metabolic intermediate in thiamine (vitamin B₁) biosynthesis . Enzymes like THI4 in Candida albicans and plant chloroplasts catalyze its formation from NAD and glycine via iron-dependent sulfide transfer. Researchers study this pathway using knockout strains, isotopic labeling, and activity assays to probe enzyme kinetics .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?
- Methodological Answer : Stereoselective synthesis requires chiral catalysts or enantiopure starting materials. For example, (4R)- and (4S)-isomers of dihydrothiazole derivatives are resolved using L- or D-cysteine in cyclization reactions. Chiral HPLC or NMR analysis with chiral shift reagents (e.g., Eu(hfc)₃) can distinguish diastereomers .
Q. What strategies address contradictions in reported enzymatic mechanisms involving this compound?
- Methodological Answer : Discrepancies in catalytic pathways (e.g., single-turnover vs. multi-turnover activity of THI4) are resolved via pre-steady-state kinetics and structural studies. Cryo-EM or X-ray crystallography (e.g., PDB 2GJC) reveals active-site residues like Asp207, which participates in sulfide transfer . Mutagenesis studies (e.g., Cys-to-Ala substitutions) further validate mechanistic hypotheses .
Q. How can reaction yields for this compound derivatives be optimized?
- Methodological Answer : Yield optimization involves:
- Catalyst screening : EDCI/HOBt outperforms DCC (dicyclohexylcarbodiimide) in coupling reactions due to reduced side products.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Stoichiometry : A 2–3× molar excess of amines or carboxylic acids drives reactions to completion .
- Temperature control : Reactions at 0–25°C minimize decomposition of heat-sensitive intermediates .
Q. What analytical techniques are used to study the stability of this compound under varying pH conditions?
- Methodological Answer : High-resolution LC-MS and UV-Vis spectroscopy track degradation products. For example, the carboxylic acid group’s pKa (~2.5) influences solubility and stability; buffered solutions at pH 5–7 are optimal for storage. Accelerated stability studies (40°C/75% RH for 6 months) coupled with NMR/MS identify hydrolysis or oxidation byproducts .
Properties
IUPAC Name |
4-methyl-1,3-thiazole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S/c1-3-2-9-4(6-3)5(7)8/h2H,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGDWDFLILPTKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626266 | |
Record name | 4-Methyl-1,3-thiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14542-16-6 | |
Record name | 4-Methyl-2-thiazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14542-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-1,3-thiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-1,3-thiazole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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